molecular formula C19H18N2O4 B2762936 5-(benzyloxy)-N-(furan-2-ylmethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021222-36-5

5-(benzyloxy)-N-(furan-2-ylmethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No. B2762936
CAS RN: 1021222-36-5
M. Wt: 338.363
InChI Key: JBYTUXCMFNSDJQ-UHFFFAOYSA-N
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Description

The compound “5-(benzyloxy)-N-(furan-2-ylmethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a carbonyl group at the 4-position. It also has a furan ring, which is a five-membered ring with an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. The presence of the nitrogen in the pyridine ring and the oxygen in the furan ring would likely have a significant impact on the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could impact its solubility in different solvents .

Scientific Research Applications

Synthesis of Novel Compounds

  • Novel compounds derived from benzodifuranyl structures have been synthesized for potential anti-inflammatory and analgesic applications. These compounds, including derivatives of thiazolopyrimidines and oxadiazepines, demonstrate significant COX-2 inhibitory activity, suggesting potential for the development of new therapeutics (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Heterocyclic Chemistry and Pharmacological Interest

  • The synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones has been explored. These compounds incorporate pharmacophoric substituents of interest for developing new pharmacological agents (Kandinska, Kozekov, & Palamareva, 2006).

Antiprotozoal Agents

  • Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized as antiprotozoal agents. These compounds have shown strong DNA affinities and significant in vitro and in vivo activity against protozoal pathogens, highlighting their potential as novel therapeutics (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Luminescent Properties and Nano-Aggregates

  • Pyridyl substituted benzamides have been synthesized, demonstrating aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These compounds are luminescent in both solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. This indicates their potential application in the development of optical materials and sensors (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Biobased Building Blocks

  • The role of hydrogen bonding interaction in determining the thermal properties of furan-based epoxy resins has been investigated. This research is crucial for the development of biobased materials with improved performance for industrial applications (Shen, Liu, Dai, Liu, Zhang, & Zhu, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a drug, further studies could be conducted to evaluate its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-21-12-18(25-13-14-6-3-2-4-7-14)17(22)10-16(21)19(23)20-11-15-8-5-9-24-15/h2-10,12H,11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYTUXCMFNSDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NCC2=CC=CO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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